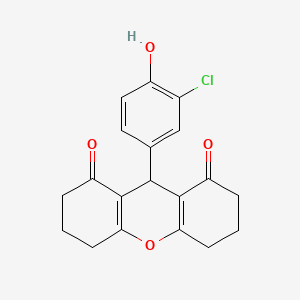
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Clitorin, is a natural compound that has been found in various plant species. Clitorin has attracted scientific interest due to its potential therapeutic applications, particularly in the treatment of cancer.
作用机制
The mechanism of action of Clitorin is not yet fully understood. However, studies have shown that Clitorin can induce apoptosis, or programmed cell death, in cancer cells. Clitorin has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Clitorin has been found to have several biochemical and physiological effects. Studies have shown that Clitorin can reduce the expression of certain genes that are involved in cancer cell proliferation. Clitorin has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, Clitorin has been found to have antioxidant properties, which can help to prevent oxidative damage to cells.
实验室实验的优点和局限性
One advantage of using Clitorin in lab experiments is that it is a natural compound, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, Clitorin has been found to be effective against various types of cancer, which makes it a promising candidate for further research.
One limitation of using Clitorin in lab experiments is that it is not yet fully understood how it works. Further research is needed to fully understand the mechanism of action of Clitorin. Additionally, the synthesis of Clitorin can be challenging, which can limit its availability for research purposes.
未来方向
There are several future directions for research on Clitorin. One area of research is to further understand the mechanism of action of Clitorin. This could involve studying the effects of Clitorin on different types of cancer cells and identifying the specific enzymes and genes that are affected by Clitorin.
Another area of research is to investigate the potential therapeutic applications of Clitorin in combination with other anti-cancer drugs. This could involve studying the effects of Clitorin in combination with chemotherapy or radiation therapy.
Finally, research could focus on the development of new synthesis methods for Clitorin that are more efficient and cost-effective. This could help to make Clitorin more widely available for research purposes and could also make it more accessible for potential therapeutic applications.
Conclusion:
Clitorin is a natural compound that has attracted scientific interest due to its potential therapeutic applications, particularly in the treatment of cancer. While the mechanism of action of Clitorin is not yet fully understood, research has shown that it has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to fully understand the potential of Clitorin as a therapeutic agent and to develop more efficient synthesis methods.
合成方法
Clitorin can be synthesized from 3-chloro-4-hydroxybenzaldehyde and dimedone using a one-pot reaction. The reaction involves the condensation of the two compounds in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure Clitorin.
科学研究应用
Clitorin has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that Clitorin has anti-tumor properties and can inhibit the growth of cancer cells. Clitorin has been found to be effective against various types of cancer, including breast, lung, and liver cancer.
属性
IUPAC Name |
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c20-11-9-10(7-8-12(11)21)17-18-13(22)3-1-5-15(18)24-16-6-2-4-14(23)19(16)17/h7-9,17,21H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIDOPRASAVXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)O)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
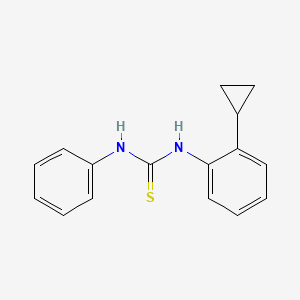
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
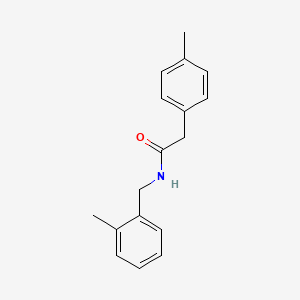

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
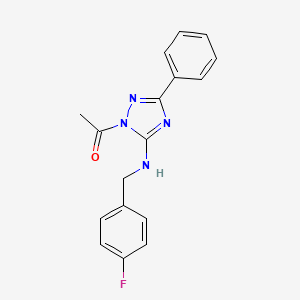
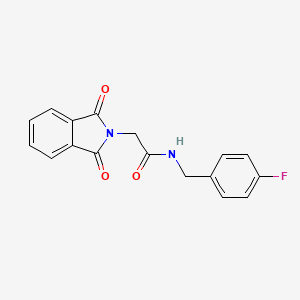
![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)

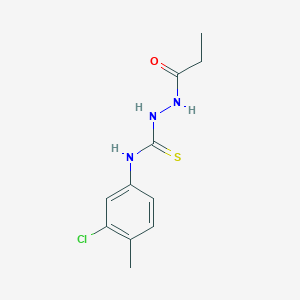
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)